molecular formula C17H18N2O2S B2416054 N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide CAS No. 920376-94-9

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide

Cat. No. B2416054
M. Wt: 314.4
InChI Key: FJXRREUADKBCMZ-UHFFFAOYSA-N
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Description

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide, commonly known as MTPO, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. MTPO is a member of the oxalamide family, which is known for its ability to inhibit various enzymes and receptors. MTPO is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.

Scientific Research Applications

Synthetic Methodologies and Catalysis

A novel synthetic approach for the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, which could be relevant for the synthesis or functionalization of compounds like N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide. This method provides a new formula for anthranilic acid derivatives and oxalamides, which are significant in pharmaceutical and material science applications (Mamedov et al., 2016).

Material Science and Photocatalysis

Research into tetra-anionic tetradentate amidate ligands and their copper(II) complexes, which resemble the structural complexity of oxalamide derivatives, demonstrated reversible metal-based oxidation processes and catalytic water oxidation capabilities. These findings suggest that oxalamide derivatives could play a role in the development of new catalysts for environmental and energy applications (Garrido‐Barros et al., 2015).

Pharmacology and Therapeutic Applications

The blockade of specific receptors to modulate sleep and potentially other physiological responses in rats indicates a pharmacological application area that might be relevant for the study of oxalamide derivatives. Such research could pave the way for developing new therapeutic agents targeting specific receptor pathways (Dugovic et al., 2009).

Polymer Science

The effect of thermal history on the crystallization of polymers with the addition of nucleating agents, such as oxalamide derivatives, suggests potential applications in enhancing polymer processing and properties. This research could inform the use of N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide in modifying polymer crystallization behavior and thermal stability (Shen et al., 2016).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-N'-(1-phenylethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-12(13-7-4-3-5-8-13)18-16(20)17(21)19-14-9-6-10-15(11-14)22-2/h3-12H,1-2H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXRREUADKBCMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC(=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3-(methylthio)phenyl)-N2-(1-phenylethyl)oxalamide

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